

Comparative Guide: IR Spectroscopy Characterization of N-(2,5-dimethylphenyl)-4- hydroxybenzamide

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Compound of Interest

Compound Name:	<i>N</i> -(2,5-dimethylphenyl)-4-hydroxybenzamide
CAS No.:	692745-50-9
Cat. No.:	B2384897

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Executive Summary & Technical Context[1][2][3][4][5]

In drug development and organic synthesis, **N-(2,5-dimethylphenyl)-4-hydroxybenzamide** represents a critical structural scaffold, sharing features with salicylanilide anthelmintics and specific kinase inhibitors. Its characterization relies heavily on distinguishing the formation of the amide bond while verifying the integrity of the phenolic and xylydine moieties.

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of this molecule.[1][2] Unlike generic templates, we focus here on comparative spectral logic—how to distinguish this product from its precursors (4-hydroxybenzoic acid and 2,5-dimethylaniline) and potential impurities using specific vibrational modes.

Experimental Protocol: Data Acquisition

To ensure reproducible "supporting experimental data" in your own lab, follow this self-validating protocol. This method minimizes moisture interference, which is critical when analyzing the phenolic hydroxyl region.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid QC and solid-state form analysis.

- **Crystal Selection:** Use a Diamond or ZnSe crystal. Diamond is preferred for its hardness and chemical resistance.
- **Background:** Collect a 32-scan background spectrum of the clean air path.
- **Sample Loading:** Place ~5 mg of the solid sample on the crystal.
- **Compression:** Apply high pressure using the anvil to ensure intimate contact. **Success Indicator:** The evanescent wave penetration depth is only ~2 μm ; poor contact yields noisy peaks $<1500\text{ cm}^{-1}$.
- **Acquisition:** $4000\text{--}600\text{ cm}^{-1}$, 4 cm^{-1} resolution, 32 scans.

Method B: KBr Pellet Transmission

Recommended for high-resolution fingerprinting and publication-quality spectra.

- **Ratio:** Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).
- **Grinding:** Grind in an agate mortar until a fine, non-reflective powder is obtained. **Causality:** Large particles cause light scattering (Christiansen effect), distorting the baseline.
- **Pressing:** Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.
- **Validation:** The pellet must be translucent. An opaque pellet indicates moisture or insufficient pressure.

Characteristic Peak Analysis

The IR spectrum of **N-(2,5-dimethylphenyl)-4-hydroxybenzamide** is defined by the interplay between the Amide linkage, the Phenolic donor, and the Aromatic substitution patterns.

Table 1: Diagnostic Vibrational Modes

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Diagnostic Value
Phenolic O-H	3200 – 3450	Broad, Med	O-H Stretch	Confirms integrity of 4-hydroxy moiety. Differentiates from ester derivatives.
Amide N-H	3300 – 3380	Sharp, Med	N-H Stretch	Critical: Distinguishes amide from amine precursor (which shows a doublet).
Aromatic C-H	3010 – 3060	Weak	C-H Stretch (sp ²)	Indicates aromaticity.
Aliphatic C-H	2920 – 2980	Weak/Med	C-H Stretch (sp ³)	Confirms presence of Methyl groups (from 2,5-dimethylphenyl).
Amide I	1640 – 1660	Strong	C=O Stretch	Primary ID: Lower freq than ester/acid due to conjugation & H-bonding.
Amide II	1530 – 1550	Strong	N-H Bend / C-N Stretch	Confirms secondary amide structure.
Aromatic Ring	1600, 1580, 1510	Sharp, Var	C=C Ring Breathing	Characteristic of benzene derivatives.

Fingerprint (Para)	810 – 850	Strong	C-H Out-of-Plane (OOP)	Diagnostic for 4-substituted ring (2 adjacent H).
Fingerprint (1,2,5)	800 – 890	Med/Strong	C-H Out-of-Plane (OOP)	Diagnostic for 2,5-dimethyl ring (1 isolated H, 2 adjacent H).

Deep Dive: The Fingerprint Region (Substitution Patterns)

The most definitive confirmation of the structure comes from the low-frequency region (600–900 cm^{-1}), where the substitution patterns of the two benzene rings appear distinct.

- 4-Hydroxybenzoyl Ring (Para-substituted):
 - Characterized by a strong band typically between 810–850 cm^{-1} .^[3] This arises from the out-of-plane bending of the two adjacent hydrogen atoms on the ring.^{[2][3]}
- 2,5-Dimethylphenyl Ring (1,2,5-Trisubstituted):
 - This ring possesses two distinct H-environments: one isolated hydrogen (position 6) and two adjacent hydrogens (positions 3 and 4).
 - Isolated H: Look for a medium intensity peak at 860–900 cm^{-1} .
 - Adjacent 2H: Look for a strong peak at 800–860 cm^{-1} .
 - Note: The overlap of the "Adjacent 2H" bands from both rings often results in a very strong, complex absorption near 820–840 cm^{-1} .

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectrum against its precursors to demonstrate how IR is used for reaction monitoring and purity assessment.

Comparison 1: Target vs. Precursor A (4-Hydroxybenzoic Acid)

- Differentiation: The Acid precursor displays a very broad, jagged O-H stretch from the carboxylic acid dimer (2500–3300 cm^{-1}) that often obscures the C-H region.
- The Shift: In the target amide, this "carboxylic beard" disappears, leaving a cleaner Phenolic O-H (3200–3400 cm^{-1}) and distinct Aliphatic C-H peaks (from the xylidine methyls).
- Carbonyl: The Acid C=O appears ~1680–1700 cm^{-1} . The Amide I band shifts to lower wavenumbers (1640–1660 cm^{-1}) due to the resonance contribution of the nitrogen lone pair.

Comparison 2: Target vs. Precursor B (2,5-Dimethylaniline)

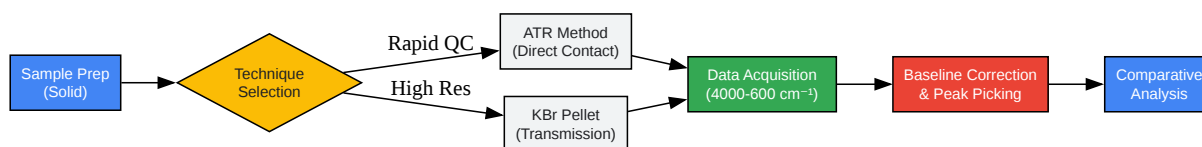
- N-H Region: The primary amine (aniline) exhibits a characteristic doublet (symmetric and asymmetric stretches) between 3400–3500 cm^{-1} .
- The Shift: Upon amide formation, this doublet collapses into a single sharp band around 3300–3380 cm^{-1} (secondary amide N-H).
- Amide II Band: The aniline lacks the Amide II band. The appearance of a strong band at 1530–1550 cm^{-1} is definitive proof of amide bond formation.

Comparison 3: Target vs. Ester Impurity (4-Hydroxybenzoate ester)

- If the synthesis involved an ester intermediate, distinguishing the amide is crucial.
- Ester C=O: Typically appears higher, at 1700–1735 cm^{-1} .
- Amide C=O: Appears lower, at 1640–1660 cm^{-1} .
- Conclusion: A peak >1700 cm^{-1} suggests incomplete conversion or hydrolysis.

Visualizations

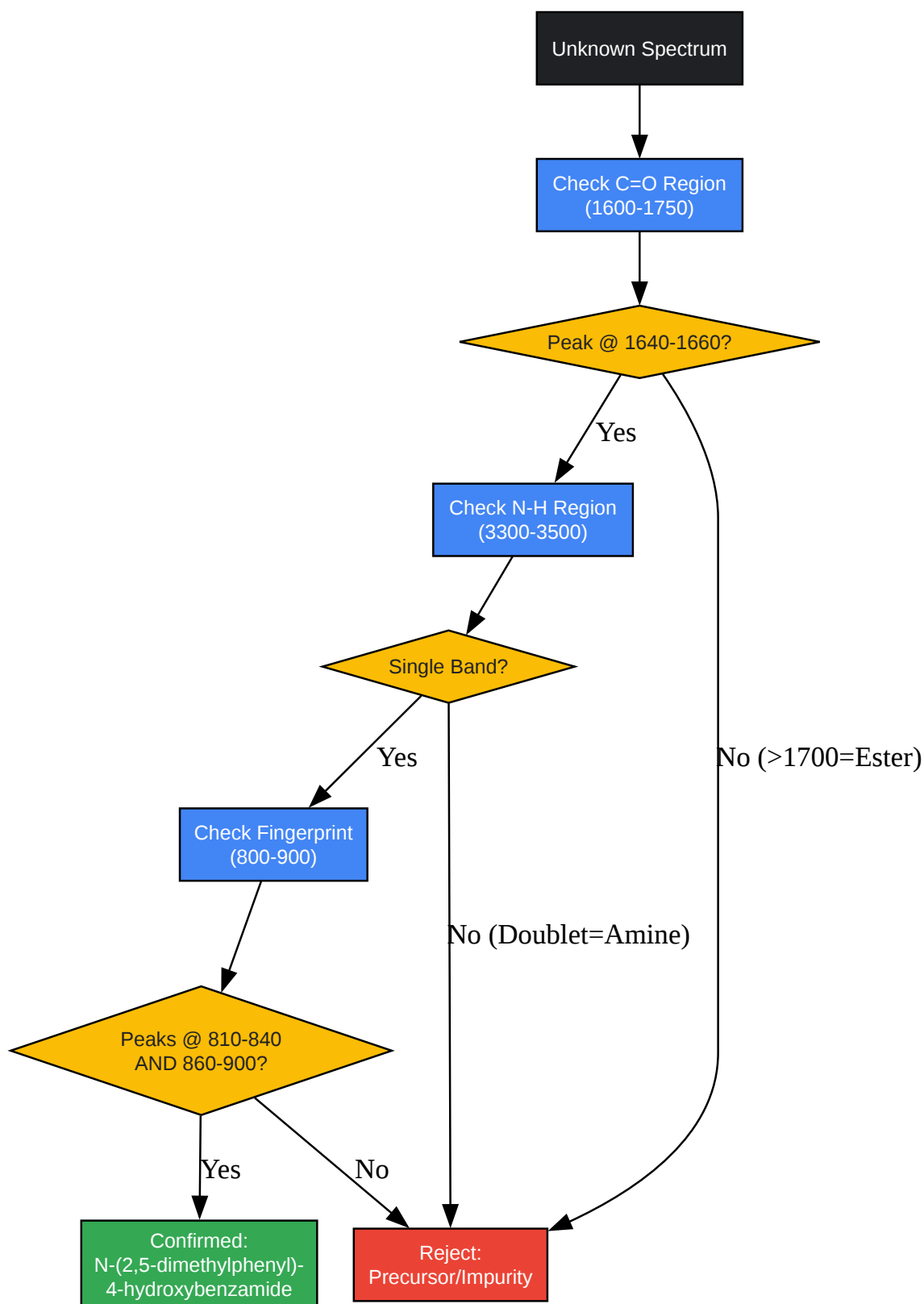
Workflow: Spectral Acquisition & Analysis



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Figure 1: Decision workflow for optimal spectral acquisition of solid amide derivatives.

Logic Tree: Identity Verification



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Figure 2: Step-by-step logic gate for confirming product identity and excluding precursors.

References

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Sources

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